molecular formula C11H15N3O7 B14780775 5-Carbamoylmethyl uridine

5-Carbamoylmethyl uridine

Cat. No.: B14780775
M. Wt: 301.25 g/mol
InChI Key: ZYEWPVTXYBLWRT-UHFFFAOYSA-N
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Description

5-Carbamoylmethyl uridine: is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the wobble position of the anticodon, which is crucial for the proper decoding of genetic information during protein synthesis. The chemical formula of this compound is C11H15N3O7 , and it has a molecular weight of 301.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoylmethyl uridine involves multiple steps, starting from uridineThis is typically achieved through a series of chemical reactions involving reagents such as carbamoyl chloride and base catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk using automated solid-phase synthesis techniques, which allow for the efficient and scalable production of modified nucleosides.

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoylmethyl uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5-Carbamoylmethyl uridine exerts its effects by modifying the wobble position of tRNA, which enhances the accuracy and efficiency of codon-anticodon pairing during translation. This modification helps maintain the proper reading frame and reduces errors in protein synthesis. The molecular targets include the anticodon loop of tRNA, and the pathways involved are those related to translation and protein synthesis .

Comparison with Similar Compounds

    5-Carboxymethyl uridine: An oxidized form of 5-Carbamoylmethyl uridine.

    5-Methoxycarbonylmethyl uridine: Another modified nucleoside with a methoxycarbonyl group.

    5-Carbamoylmethyl-2’-O-methyluridine: A methylated derivative of this compound .

Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on the accuracy of genetic code translation. Unlike other similar compounds, it specifically enhances the decoding ability of tRNA by stabilizing the codon-anticodon interaction .

Properties

IUPAC Name

2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEWPVTXYBLWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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